molecular formula C8H17N3O3 B3019335 tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate CAS No. 1219838-62-6

tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate

Cat. No.: B3019335
CAS No.: 1219838-62-6
M. Wt: 203.242
InChI Key: FRNDCHOMCRLCJX-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate (CAS: 41863-52-9) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group and a hydrazinecarbonyl-ethyl side chain. Its molecular formula is C₈H₁₅N₃O₃, with a molecular weight of 203.24 g/mol . The Boc group enhances stability during synthesis, while the hydrazine moiety enables further functionalization via Schiff base formation .

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNDCHOMCRLCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219838-62-6
Record name tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydrazine derivative. One common method involves the reaction of tert-butyl carbamate with hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various carbonyl-containing compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

  • Building Block : tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, making it an essential reagent in organic chemistry.
  • Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives. For example:
    • Oxidation : Can yield various carbonyl-containing compounds.
    • Reduction : May produce amines or alcohols using reducing agents like sodium borohydride.
    • Substitution : Can participate in reactions with halogens or nucleophiles to form new compounds.
Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxideCarbonyl compounds
ReductionSodium borohydrideAmines or alcohols
SubstitutionHalogens, nucleophilesNew substituted products

Medicinal Chemistry

  • Biological Activity : The hydrazinecarbonyl group enables interactions with biological targets, making this compound a candidate for the development of enzyme inhibitors and therapeutic agents.
  • Antimicrobial Properties : Research indicates that derivatives of hydrazine can exhibit significant antibacterial activity, particularly against resistant strains like Mycobacterium tuberculosis.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes is notable in cancer research, where modulation of enzyme activity can influence tumor growth.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study demonstrated that modifications of hydrazine derivatives significantly enhanced their antibacterial properties against drug-resistant strains. This suggests potential applications in developing new antibiotics.

Case Study 2: Enzyme Modulation

Research focused on the compound's role as an enzyme inhibitor showed promising results in reducing tumor growth in preclinical models. This highlights its potential for therapeutic development against cancer.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and regulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogues differ in substituents on the hydrazinecarbonyl-ethyl backbone or the Boc-protected amine. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-2-methylpropyl]carbamate C₁₀H₁₉N₃O₃ 231.30 72039-28-2 Branched methylpropyl group increases steric hindrance
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]carbamate C₁₀H₁₉N₃O₃S 263.36 897936-32-2 Methylsulfanyl group enhances hydrophobicity and potential redox activity
tert-Butyl N-hydroxycarbamate C₅H₁₁NO₃ 133.15 N/A Lacks hydrazine moiety; simpler structure with hydroxyl group

Key Observations :

  • Steric Effects : Branched alkyl chains (e.g., 2-methylpropyl) reduce reactivity compared to the linear ethyl group in the parent compound .
  • Hydrogen Bonding : The title compound forms intramolecular N–H···O (2.17 Å) and O–H···O (1.87 Å) hydrogen bonds, stabilizing its crystal lattice . In contrast, tert-butyl N-hydroxycarbamate exhibits shorter N–H···O bonds (2.01 Å), suggesting stronger hydrogen bonding .
  • Pharmacological Potential: The hydrazinecarbonyl group in the title compound enables Schiff base formation with aromatic aldehydes, a feature critical for anti-tuberculosis activity.

Biological Activity

Tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H18N4O3C_8H_{18}N_4O_3. It features a tert-butyl group attached to a hydrazinecarbonyl moiety, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including proteins and enzymes. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism suggests that the compound may act as an inhibitor or modulator of enzymatic activity, contributing to its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that hydrazine derivatives can possess significant antibacterial properties. For instance, modifications in the hydrazinecarbonyl structure have been linked to enhanced activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb) .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, particularly in the context of cancer research where enzyme modulation can impact tumor growth .
  • Potential Therapeutic Applications : Its role as a building block in drug design is notable. The compound has been explored for its applications in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of hydrazine derivatives similar to this compound:

  • Hydrazide-Based Compounds : Research has identified substituted amino acid hydrazides with promising antibacterial activity against Mtb. These findings suggest that modifications similar to those seen in this compound may enhance therapeutic efficacy .
  • Dynamic Combinatorial Libraries : A study on dynamic combinatorial libraries utilizing hydrazone chemistry highlighted the potential for creating ligands that interact with protein surfaces, indicating that compounds like this compound could be useful in drug discovery .
  • HDAC Inhibition : The exploration of hydrazide-based HDAC inhibitors has shown promise in targeting cancer cells. This suggests that similar compounds may also exert anticancer effects through epigenetic modulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Description References
AntimicrobialSignificant activity against Mtb and other pathogens
Enzyme InhibitionModulation of specific enzymes related to cancer and metabolic pathways
Therapeutic ApplicationsPotential use in drug development for various diseases

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